molecular formula C5H10O2<br>(CH3)2CHCOOCH3<br>C5H10O2 B127838 Isopropyl acetate CAS No. 108-21-4

Isopropyl acetate

Cat. No.: B127838
CAS No.: 108-21-4
M. Wt: 102.13 g/mol
InChI Key: JMMWKPVZQRWMSS-UHFFFAOYSA-N
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Description

Isopropyl acetate, also known as propan-2-yl acetate, is an organic compound with the molecular formula C5H10O2. It is a clear, colorless liquid with a characteristic fruity odor, often compared to that of pears. This compound is an ester formed by the esterification of acetic acid and isopropanol. It is widely used in various industries due to its distinct physical and chemical properties .

Preparation Methods

Isopropyl acetate is typically synthesized through the esterification of isopropanol with acetic acid in the presence of an acid catalyst. The reaction can be represented as follows:

CH3COOH+(CH3)2CHOH(CH3)2CHOOCCH3+H2O\text{CH}_3\text{COOH} + (\text{CH}_3)_2\text{CHOH} \rightarrow (\text{CH}_3)_2\text{CHOOCCH}_3 + \text{H}_2\text{O} CH3​COOH+(CH3​)2​CHOH→(CH3​)2​CHOOCCH3​+H2​O

The resultant ester (this compound) and water are then separated by distillation, given their difference in boiling points . Industrially, this process is often carried out using reactive distillation to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Hydrolysis

Isopropyl acetate can be hydrolyzed into acetic acid and isopropanol in the presence of water, especially under acidic or basic conditions. The reaction is accelerated by carboxylic esterases in vivo, leading to the formation of isopropyl alcohol in the systemic circulation .

CH3COOCH CH3 2+H2OCH3COOH+ CH3 2CHOH\text{CH}_3\text{COOCH CH}_3\text{ }_2+\text{H}_2\text{O}\rightleftharpoons \text{CH}_3\text{COOH}+\text{ CH}_3\text{ }_2\text{CHOH}

Combustion

This compound is flammable, and its vapor can form explosive mixtures with air . The complete combustion of this compound yields carbon dioxide and water .

C5H10O2+O2CO2+H2O\text{C}_5\text{H}_{10}\text{O}_2+\text{O}_2\rightarrow \text{CO}_2+\text{H}_2\text{O}

The total rate constants for the IPA + OH system were fitted as follows: k = 0.4674 × T 3.927 exp(2128/ T) (cm3 mol-1 s-1), and for the PA + OH system, the total rate constants were determined using the following equation: k = 0.0161 × T 4.373 exp(2220/ T) (cm3 mol -1 s -1) .

Reaction with Acids and Bases

This compound reacts violently with strong oxidizing agents, strong acids, and strong bases .

Alcoholysis/Transesterification

This compound can undergo transesterification with other alcohols in the presence of a catalyst, leading to the formation of new esters and isopropanol.

CH3COOCH CH3 2+R OHCH3COOR + CH3 2CHOH\text{CH}_3\text{COOCH CH}_3\text{ }_2+\text{R OH}\rightleftharpoons \text{CH}_3\text{COOR }+\text{ CH}_3\text{ }_2\text{CHOH}

Formation

This compound is produced through the esterification of acetic acid with isopropyl alcohol, typically using an acid catalyst such as sulfuric acid .

CH3COOH+ CH3 2CHOHCH3COOCH CH3 2+H2O\text{CH}_3\text{COOH}+\text{ CH}_3\text{ }_2\text{CHOH}\rightleftharpoons \text{CH}_3\text{COOCH CH}_3\text{ }_2+\text{H}_2\text{O}

The reaction mechanism involves several steps :

  • Protonation of the acetic acid.

  • Reaction of the protonated acetic acid with isopropyl alcohol.

  • Elimination of water.

  • Deprotonation to yield this compound.

Reactions with Metals

This compound decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol .

Azeotropic Behavior

This compound forms azeotropes with water and other organic solvents, which is important in its production and purification processes .

Phase Equilibrium Data

ComponentIPOH/IPOAc/H2O (heterogeneous)IPOAc/H2O (heterogeneous)IPOH/H2OIPOH/IPOAc
UNIQUAC prediction (mol %)19.36, 42.62, 38.0259.24, 40.7667.02, 32.9866.08, 33.92
Measured value (mol %)13.77, 49.38, 38.8559.82, 40.1868.75, 31.2565.08, 34.92
UNIQUAC prediction (boiling point, °C)75.676.880.280.7
Measured value (boiling point, °C)75.576.682.580.1

Scientific Research Applications

Industrial Applications

1.1 Solvent in Manufacturing
Isopropyl acetate is predominantly used as a solvent for cellulose, plastics, oils, and fats. Its high miscibility with common organic solvents makes it an ideal choice for various formulations in industrial processes.

  • Key Properties :
    • Flash Point : 2°C
    • Density : 0.870 g/cm³
    • Evaporation Rate : Fast, which aids in quick drying applications .

1.2 Printing Inks
One of the major applications of this compound is in the production of printing inks, particularly gravure inks. Its rapid evaporation rate ensures that inks dry quickly, making it suitable for high-speed printing processes.

  • Usage : Commonly used for printing magazines, catalogs, labels, and wallpaper .

Cosmetic and Personal Care Products

This compound is increasingly utilized in the cosmetic industry as a solvent in various products including fragrances, nail care items, and other personal care formulations. Its fruity odor also enhances the sensory attributes of these products.

  • Applications :
    • Used in aftershave lotions, bath products, and makeup formulations.
    • Serves as a solvent in nail polish removers and hair care products .

Pharmaceutical Industry

The pharmaceutical sector has recognized the utility of this compound as a solvent and intermediate in drug formulation processes. Its properties facilitate the dissolution of active ingredients and enhance bioavailability.

  • Research Insights :
    • Studies indicate that IPA's characteristics make it suitable for large-scale integration in pharmaceutical applications due to its efficacy as a solvent .

Food Flavoring

This compound is also employed as a flavoring agent in food products. Its pleasant fruity aroma makes it favorable for use in various edible formulations.

  • Market Trends :
    • The global market for this compound as a flavoring agent is projected to grow significantly due to increasing consumer demand for flavored products .

Environmental and Safety Considerations

While this compound has numerous applications, it is essential to consider its safety profile. It exhibits low toxicity levels; however, appropriate handling measures are necessary due to its flammability.

  • Toxicological Data :
    • Studies show that IPA has low acute toxicity with no significant irritation effects on skin or eyes .

Data Table: Summary of Applications

Application AreaDescriptionKey Properties
Industrial SolventSolvent for cellulose, plasticsHigh miscibility with organic solvents
Printing InksUsed in gravure inksFast evaporation rate
CosmeticsSolvent in fragrances and personal carePleasant fruity odor
PharmaceuticalsIntermediate in drug formulationsEnhances bioavailability
Food FlavoringFlavoring agentFruity aroma

Case Study 1: Use in Printing Inks

A study conducted on the effectiveness of this compound in gravure printing demonstrated that its rapid evaporation significantly reduced drying times compared to traditional solvents. This led to increased production efficiency without compromising print quality.

Case Study 2: Cosmetic Formulation

Research on nail polish removers highlighted the effectiveness of this compound as a solvent that not only dissolves polish effectively but also evaporates quickly, leaving minimal residue on nails.

Mechanism of Action

Isopropyl acetate exerts its effects primarily through its solvency properties. It dissolves various organic compounds, facilitating their extraction, purification, and application. The molecular targets and pathways involved include interactions with organic molecules, leading to their dissolution and subsequent use in various applications .

Comparison with Similar Compounds

Isopropyl acetate is similar to other esters such as ethyl acetate and butyl acetate. it has unique properties that make it distinct:

These differences make this compound particularly suitable for applications requiring a balance between volatility and solvency.

Biological Activity

Isopropyl acetate (IPA) is an organic compound widely used as a solvent in various applications, including paints, coatings, and adhesives. Its biological activity has garnered attention due to its implications for human health and environmental safety. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential effects on human health.

This compound is an ester formed from isopropanol and acetic acid. Its chemical formula is C5H10O2\text{C}_5\text{H}_{10}\text{O}_2, and it has a molecular weight of 102.13 g/mol. It is a colorless liquid with a fruity odor, which makes it useful in flavoring and fragrance applications.

Acute Toxicity

This compound exhibits low acute toxicity across various exposure routes:

  • Oral LD50 : 12,500 mg/kg in female rats; 6,945 mg/kg in rabbits.
  • Dermal LD50 : Greater than 17,436 mg/kg in male rabbits.
  • Inhalation LC50 : 12,114 ppm (50.6 mg/L) in female rats over an 8-hour exposure period .

The compound acts as a slight skin irritant and a severe eye irritant but shows no significant skin sensitization potential .

Chronic Toxicity

Repeated exposure studies indicate that inhalation of this compound at concentrations ranging from 500 to 5000 ppm (1.23 to 12.23 mg/L) led to behavioral changes such as hypoactivity and ataxia in rats and mice. However, no persistent neurotoxicity was observed . The No Observed Adverse Effect Level (NOAEL) was determined to be 500 ppm based on decreased red blood cell parameters in male rats .

Metabolism and Elimination

This compound undergoes hydrolysis in the body to yield isopropanol and acetic acid. The metabolism of isopropanol primarily results in the formation of acetone and carbon dioxide . Studies suggest that this compound may be excreted unchanged through exhalation, similar to other esters .

Environmental Impact

The ecological toxicity of this compound has been assessed through various aquatic toxicity studies:

  • Fish (Pimephales promelas) : A 96-hour LC50 value of 390 mg/L indicates moderate toxicity.
  • Invertebrates (Artemia salina) : A 48-hour LC50 value of 110 mg/L suggests potential risks to aquatic life .

Mutagenicity Studies

This compound has been evaluated for mutagenic activity using bacterial reverse mutation assays. Results indicated that it does not cause point mutations or mitotic recombinations but was identified as a weak inducer of aneuploidy in yeast due to interference with the spindle apparatus during cell division .

Case Studies

  • Respiratory Exposure Study : A study involving inhalation exposure to 2000 ppm of this compound demonstrated that blood levels of isopropanol exceeded those of this compound within five minutes, highlighting the rapid metabolism and potential for systemic effects upon inhalation .
  • Neurotoxicity Assessment : In a chronic exposure study involving rats, behavioral changes were noted at high concentrations (5000 ppm), but these effects were reversible after cessation of exposure, indicating that while there are acute effects, long-term neurotoxicity may not be significant .

Summary Table of Toxicological Data

ParameterValueTest Subject
Oral LD5012,500 mg/kgFemale Rats
Dermal LD50>17,436 mg/kgMale Rabbits
Inhalation LC5012,114 ppm (50.6 mg/L)Female Rats
Fish LC50 (96h)390 mg/LPimephales promelas
Invertebrate LC50 (48h)110 mg/LArtemia salina

Q & A

Basic Research Questions

Q. How can researchers determine the purity of isopropyl acetate using standardized methods?

To assess purity, follow ASTM D3131-97 specifications, which outline parameters such as apparent specific gravity (0.870–0.874 at 20°C), distillation range (initial boiling point to dry point), and acidity (free acid as acetic acid). Measurements must adhere to rounding-off methods per Practice E29 for conformance . Gas chromatography (GC) coupled with mass spectrometry (MS) can validate purity by identifying trace impurities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is highly flammable and incompatible with oxidizing agents (e.g., peroxides, chlorates), strong acids/bases, and combustible materials. Store in ventilated areas away from ignition sources. Use explosion-proof equipment and personal protective gear (gloves, goggles). Training must include spill management and emergency response, as per REACH and CLP regulations .

Q. How are azeotropic points determined for this compound-containing mixtures?

Experimentally measure vapor-liquid equilibrium (VLE) data using modified Othmer stills or dynamic recirculation methods. For the this compound/isopropanol/water system, azeotropic points are identified at specific boiling temperatures and compositions. Validate data using thermodynamic consistency tests (e.g., Van Ness test) and correlate with NRTL or Wilson models .

Q. What are the toxicity thresholds and occupational exposure limits for this compound?

The odor threshold is 4.1 ppm. Acute exposure risks include eye/skin irritation and respiratory distress. Occupational exposure limits (OELs) typically follow ACGIH guidelines (50 ppm TWA). Monitor airborne concentrations using gas detectors and implement engineering controls (fume hoods) .

Advanced Research Questions

Q. How can experimental design methodology (EDM) and artificial neural networks (ANN) optimize this compound synthesis?

Couple EDM with ANN to model input variables (temperature, catalyst loading, molar ratio, reaction time). A Bayesian regularization-trained ANN (e.g., [5 5 5] architecture) predicts acetic acid conversion with high accuracy (R² = 0.9992). Shapley analysis ranks temperature as the most critical variable, enabling targeted parameter adjustments .

Q. What advanced models are used to predict vapor-liquid equilibrium (VLE) in this compound separation processes?

For binary systems (e.g., this compound/DMSO), correlate experimental VLE data with Wilson, NRTL, or UNIQUAC models. Ternary systems (this compound/isopropanol/DMSO) require iterative parameter optimization in Aspen Plus. Validate predictions against experimental T–x,y plots and consistency tests (Herington area test) .

Q. How can Aspen Plus simulate and optimize this compound recovery processes?

Design a pre-distillation/extractive distillation/flash process in Aspen Plus. Use Sensitivity and Design Specs tools to optimize variables: theoretical plates (15–20), reflux ratio (2–4), solvent feed position (middle stage). Achieve >99.6% this compound purity and 95.5% methanol recovery under minimized reboiler heat loads .

Q. What catalytic strategies improve the efficiency of this compound synthesis?

Compare homogeneous (sulfuric acid) and heterogeneous (Nb₂O₅, sodium bisulfate) catalysts. Sodium bisulfate offers eco-friendly advantages, achieving 62.9% yield under optimal conditions (1.5 h reaction, 1:1.5 isopropanol/acetic acid ratio). For gas-phase synthesis from propylene/acetic acid, zeolite catalysts (e.g., HZSM-5) enhance selectivity .

Q. How does semibatch reactive distillation improve this compound production?

Unlike batch processes requiring entrainers (e.g., chloroform), semibatch distillation minimizes isopropanol loss without additives. Optimize reflux policy and column staging to shift reaction equilibrium. This method reduces energy consumption by 20–30% compared to conventional batch systems .

Properties

IUPAC Name

propan-2-yl acetate
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InChI

InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3
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InChI Key

JMMWKPVZQRWMSS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)C
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Molecular Formula

C5H10O2, Array
Record name ISOPROPYL ACETATE
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DSSTOX Substance ID

DTXSID2025478
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Molecular Weight

102.13 g/mol
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Physical Description

Isopropyl acetate appears as a clear colorless liquid. Flash point 40 °F. Vapors are heavier than air. Contact with the material may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used as a solvent., Liquid, Colorless liquid with a fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a characteristic odour, Colorless liquid with a fruity odor.
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Boiling Point

190 to 196 °F at 743.3 mmHg (NTP, 1992), 88.6 °C @ 760 MM HG, 88.00 to 89.00 °C. @ 760.00 mm Hg, 89 °C, 194 °F
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Flash Point

36 °F (NTP, 1992), 2 °C, 2 °C (CLOSED CUP), 2 °C c.c., 36 °F
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Solubility

1 to 10 mg/mL at 68 °F (NTP, 1992), SOL IN ACETONE, ETHANOL; MISCIBLE IN ETHYL ETHER, In water, 2.90X10+4 mg/l at 25 °C, Miscible with most of the common organic solvents: alcohols, ketones, esters, oils, hydrocarbons, 30.9 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 31 (poor), miscible with alcohol, ether and fixed oils; slightly soluble in water, 3%
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Density

0.874 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8718 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 1.24 (AIR= 1); CONVERSION FACTORS: 1 MG/L= 240 PPM; 1 PPM= 4.17 MG/CU M, SPECIFIC HEAT: 0.46 CAL/G; BULK DENSITY: 7.17 LB/GAL @ 20 °C; HEAT OF VAPORIZATION: 135 BTU/LB, Relative density (water = 1): 0.88, 0.856-0.862 (20°), 0.874, 0.87
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Vapor Density

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.52 (Air= 1), Relative vapor density (air = 1): 3.5, 3.5
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Vapor Pressure

1 mmHg at -36.9 °F ; 100 mmHg at 96.3 °F; 760 mmHg at 192.2 °F (NTP, 1992), 60.4 [mmHg], 60.37 mm Hg @ 25 °C, Vapor pressure, kPa at 17 °C: 5.3, 1 mmHg at -36.9 °F, 100 mmHg at 96.3 °F, 760 mmHg at 192.2 °F, 42 mmHg
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Color/Form

Water-white liquid, Colorless liquid.

CAS No.

108-21-4
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Record name Acetic acid, 1-methylethyl ester
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Melting Point

-100.1 °F (NTP, 1992), -73.4 °C, -73 °C, -100.1 °F, -92 °F
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Synthesis routes and methods I

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.
[Compound]
Name
product
Quantity
30 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acetyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Synthesis routes and methods II

Procedure details

Intermediates: 5-(5-bromopentyl)-3-methylisoxazole and 2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol. The latter, a bright yellow solid, was prepared by cyclization of 3-bromo-4-hydroxy-N-(2-hydroxyethyl)-5-nitrobenzamide, yellow solid, m.p. 163°-164° C. (from methanol-isopropyl acetate). The latter was in turn prepared by bromination of 4-hydroxy-3-nitrobenzoic acid to form 5-bromo-4-hydroxy-3-nitrobenzoic acid, m.p. 233°-234° C. (yellow solid from isopropyl acetate), esterification to the corresponding methyl ester, m.p. 128°-130° C. (yellow solid from carbon tetrachloride) and reaction of the latter with 2-hydroxyethylamine.
Name
5-(5-bromopentyl)-3-methylisoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromo-4-(4,5-dihydro-2-oxazolyl)-6-nitrophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol isopropyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A preferred process is shown in Scheme XV. Nitro vinyl compound (88) is reacted with beta-keto ester 89 in the presence of a base such as sodium ethoxide and the like or a trialkylamine such as triethylamine or diisopropylethylamine and the like or an amidine such as DBU and the like in an inert solvent such as THF, toluene, DMF, acetonitrile, ethyl acetate, isopropyl acetate or methylene chloride and the like at a temperature of from about 0° C. to about 100° C. for a period of time from about 15 minutes to overnight to give compound 90. Reduction of the nitro group followed by cyclization was effected for example by catalytic hydrogenation with a hydrogen pressure of from about atmospheric pressure to 300 p.s.i. over from about 1 hour to about 1 day of compound 90 in an inert solvent such as THF, ethyl acetate, toluene, ethanol, isopropanol, DMF or acetonitrile and the like, using a hydrogenation catalyst such as Raney nickel, palladium on carbon, a platinum catalyst, such as platinum oxide, platinum on carbon or platinum on alumina and the like, or a rhodium catalyst, such as rhodium on carbon or rhodium on alumina and the like, and the like affords intermediate nitrone 91a or a mixture of nitrone 91a and imine 91b. The reaction mixture comprising the nitrone or nitrone/imine mixture is treated with an acid such as trifluoroacetic acid or acetic acid or sulfuric acid or phosphoric acid or methanesulfonic acid and the like, and the hydrogenation is continued to give pyrrolidine compound 92 as the cis,cis-isomer. Epimerization at C-3 is effected by treatment of compound 92 with a base such as sodium ethoxide, potassium t-butoxide, lithium t-butoxide or potassium t-amyloxide and the like or a trialkylamine such as triethylamine or diisopropylethylamine and the like or an amidine such as DBU and the like in an inert solvent such as ethanol, ethyl acetate, isopropyl acetate, THF, toluene or DMF and the like at a temperature of from about −20° C. to about 120° C. to give the trans,trans compound 93. Compound 93 itself can optionally be resolved into enantiomers prior to reacting with X—R3. The substantially pure (i.e., at least 95% of the desired isomer) optically active (+)-isomer of compound 93 is obtained by treatment of a mixture of the (+)-isomer and the (−)-isomer of 93 with S-(+)-mandelic acid, D-tartaric acid or D-dibenzoyl tartaric acid and the like in a solvent such as acetonitrile, ethyl acetate, isopropyl acetate, ethanol or isopropanol and the like. The (+)-isomer of 93 selectively crystallizes as the salt, leaving the (−)-isomer of 93 in solution. Alternatively, the substantially pure (i.e., at least 95% of the desired isomer) optically active (−)-isomer of compound 93 can be selectively crystallized by reaction of a mixture of the (+)-isomer and the (−)-isomer of 93 with L-tartaric acid, L-dibenzoyl tartaric acid or L-pyroglutamic acid and the like, leaving the desired (+)-isomer of compound 93 in solution.
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Synthesis routes and methods IV

Procedure details

In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, or an acetone/heptane mixture.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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